2,6-Dimethyl-3,5-heptanedione

MOCVD Thin Film Deposition Volatile Metal Precursors

2,6-Dimethyl-3,5-heptanedione (DMHD, diisobutyrylmethane) is a branched β-diketone chelating ligand with molecular formula C₉H₁₆O₂ and molecular weight 156.22 g/mol. The compound exists as a colorless to pale yellow liquid at room temperature with a density of 1.4586 g/mL (25°C), a boiling point of 66°C at 8 mmHg, and a water solubility of 3.9 g/L at 25°C.

Molecular Formula C9H16O2
Molecular Weight 156.22 g/mol
CAS No. 18362-64-6
Cat. No. B091118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethyl-3,5-heptanedione
CAS18362-64-6
Molecular FormulaC9H16O2
Molecular Weight156.22 g/mol
Structural Identifiers
SMILESCC(C)C(=O)CC(=O)C(C)C
InChIInChI=1S/C9H16O2/c1-6(2)8(10)5-9(11)7(3)4/h6-7H,5H2,1-4H3
InChIKeyCEGGECULKVTYMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dimethyl-3,5-heptanedione (CAS 18362-64-6) Technical Procurement Profile: β-Diketone Chelating Ligand for MOCVD and Coordination Chemistry


2,6-Dimethyl-3,5-heptanedione (DMHD, diisobutyrylmethane) is a branched β-diketone chelating ligand with molecular formula C₉H₁₆O₂ and molecular weight 156.22 g/mol . The compound exists as a colorless to pale yellow liquid at room temperature with a density of 1.4586 g/mL (25°C), a boiling point of 66°C at 8 mmHg, and a water solubility of 3.9 g/L at 25°C . As a β-diketone, DMHD forms stable metal diketonate complexes and is primarily utilized as a metal chelating agent in the preparation of volatile precursors for Metal-Organic Chemical Vapor Deposition (MOCVD) and as a ligand in coordination chemistry applications . The compound exhibits keto-enol tautomerism, with an experimentally determined enol/keto ratio of 2.84 under physiological pH conditions [1].

2,6-Dimethyl-3,5-heptanedione Procurement Rationale: Why Generic β-Diketone Substitution Introduces Technical Risk


β-Diketones as a class share the 1,3-dicarbonyl chelating motif, but substitution of 2,6-dimethyl-3,5-heptanedione with structurally similar analogs such as acetylacetone (acac), 2,2,6,6-tetramethyl-3,5-heptanedione (tmhd), or unbranched 3,5-heptanedione is not technically interchangeable. The specific isobutyryl substitution pattern on DMHD (isopropyl groups at the 2- and 6-positions) imparts a distinct combination of steric bulk, electronic distribution, and volatility characteristics that differ from both less-hindered analogs (e.g., acac) and more-hindered analogs (e.g., tmhd) . These structural differences manifest as measurable variations in metal complex stability, vapor pressure, keto-enol equilibrium kinetics, and coordination geometry, which directly impact MOCVD precursor performance, lanthanide sensitization efficiency, and complex solubility [1]. The quantitative evidence below establishes that generic substitution of DMHD with another β-diketone ligand without experimental validation introduces quantifiable risks to process reproducibility, film quality, and optical device performance.

2,6-Dimethyl-3,5-heptanedione (CAS 18362-64-6) Evidence-Based Differentiation: Quantitative Performance Metrics Versus Comparators


MOCVD Liquid Precursor Volatility: 2,6-Dimethyl-3,5-heptanedione Versus 2,2,6,6-Tetramethyl-3,5-heptanedione (TMHD) Ligand Vapor Transport Comparison

In MOCVD precursor applications, the vapor pressure and liquid-state handling characteristics of β-diketonate ligands directly determine deposition reproducibility. DMHD exhibits a vapor pressure of 0.2±0.4 mmHg at 25°C [1]. While this is lower than the more sterically hindered TMHD ligand (vapor pressure not directly reported in head-to-head studies, but TMHD-derived metal complexes are noted in patent literature as often requiring higher source temperatures due to increased molecular weight and steric bulk [2]), DMHD's balanced volatility profile—intermediate between the excessively volatile acetylacetone and the less volatile TMHD—enables reliable liquid precursor delivery without the batch-to-batch sublimation inconsistency associated with solid MOCVD precursors [2].

MOCVD Thin Film Deposition Volatile Metal Precursors

Keto-Enol Isomerization Kinetics: DMHD Versus Ionomycin Model Ligand Quantitative Rate Comparison

In a direct head-to-head kinetic study of keto-enol isomerism using NMR spectroscopy, pH-jump, and rapid dilution experiments, 2,6-dimethyl-3,5-heptanedione (DMHD) demonstrated substantially slower enolization and ketonization kinetics compared to the ionophore ionomycin [1]. The buffer-independent rate constants for enolization and ketonization of ionomycin were approximately two orders of magnitude (100×) higher than those of DMHD [1]. Furthermore, the equilibrium enol/keto ratio for DMHD was determined to be 2.84, versus 7.33 for ionomycin [1]. This kinetic stability of the enol-keto equilibrium indicates that DMHD presents a more predictable and temporally stable chelating species in solution-phase coordination reactions, reducing variability in metal complex formation rates.

Coordination Chemistry Ligand Exchange Kinetics Metal Chelation

Lanthanide Sensitization Antenna Effect: DMHD Complexes Versus N,N-Donor Synergistic Ligand Combinations

In a comparative study of three novel Er(III) complexes synthesized with 2,6-dimethyl-3,5-heptanedione (Hdmh) as the primary sensitizer and various N,N-donor synergistic ligands (2,2′-bipyridine, bathophenanthroline, 5-nitro-1,10-phenanthroline), the complex with the shortest Er–N distances, [Er(dmh)₃(5NO₂phen)], demonstrated superior light-harvesting and energy-transfer efficiency to the central Er³⁺ ion via the antenna effect [1]. Upon excitation at the maximum absorption of the ligands, all three complexes exhibited characteristic near-infrared (NIR) luminescence of Er³⁺ ions at approximately 1530 nm, attributable to efficient energy transfer from the DMHD ligand framework [1]. This NIR emission wavelength coincides with the low-loss window of silica optical fibers, establishing DMHD as a validated sensitizer platform for erbium-doped waveguide amplifiers (EDWAs).

Lanthanide Luminescence Optical Amplifiers Erbium Complexes

Molecular Electronic Switching Ratio: DMHD Conductivity Modulation Upon Keto-Enol Tautomerization

First-principles calculations using non-equilibrium Green's function (NEGF) integrated with density functional theory (DFT) reveal that 2,6-dimethyl-3,5-heptanedione exhibits a noticeable change in electronic conductivity upon keto-enol tautomerization . The hydrogen transfer converting the molecule between enol and keto forms induces a deformation that switches conductivity from an 'on' state (high conductivity, low resistance) to an 'off' state (low conductivity, high resistance) . The study thoroughly characterized electronic transmission factors, on-off ratio, I–V characteristics, adsorption geometries (hollow, top, bridge), electrode material effects (Au, Ag, Pt), and HOMO-LUMO gaps for both tautomeric forms .

Molecular Electronics Molecular Switch DFT-NEGF Simulation

Synthetic Yield Reproducibility: DMHD Industrial Synthesis Route Benchmarking

Patent literature discloses a robust synthetic route for 2,6-dimethyl-3,5-heptanedione via reaction of an alkyl isobutyrate ester with 3-methylbutanone (pinacolone) in the presence of an alkali metal alkoxide catalyst [1]. This method yields DMHD with a documented isolated yield of 77.3% based on 3-methylbutanone, corresponding to 0.68 mol (107 g) of product from the described reaction conditions . For context, the same patent document reports that the analogous synthesis of 2,2,6,6-tetramethyl-3,5-heptanedione (TMHD) using methyl pivalate and pinacolone with sodium hydride catalyst proceeds with a lower yield range of 60-70% [1].

β-Diketone Synthesis Process Chemistry Industrial Scale-up

2,6-Dimethyl-3,5-heptanedione (CAS 18362-64-6) Validated Application Scenarios Based on Quantitative Evidence


MOCVD Precursor Synthesis for High-κ Dielectric Thin Films (Barium Strontium Titanate, BST)

2,6-Dimethyl-3,5-heptanedione serves as the preferred β-diketonate ligand for preparing liquid metal-organic precursors used in MOCVD deposition of barium strontium titanate (BST) and related high-κ dielectric thin films for DRAM capacitors and tunable microwave devices [1]. Unlike solid β-diketonate precursors that suffer from particle-size-dependent sublimation rates and batch-to-batch inconsistency [2], DMHD-based liquid precursor mixtures enable reproducible vapor delivery via standard bubbler configurations. The intermediate volatility of DMHD (vapor pressure 0.2±0.4 mmHg at 25°C) provides optimal mass transport characteristics—sufficiently volatile for efficient film growth yet not so volatile as to cause premature decomposition or gas-phase nucleation .

Erbium-Doped Waveguide Amplifier (EDWA) Sensitizer Ligand for NIR Optical Communications

DMHD has been experimentally validated as an efficient antenna sensitizer ligand in Er(III) complexes for near-infrared (NIR) luminescence applications [1]. The DMHD ligand framework facilitates efficient energy transfer to the central Er³⁺ ion upon UV excitation, producing characteristic NIR emission at approximately 1530 nm—the low-loss transmission window of silica optical fibers [1]. This performance has been demonstrated in both sol-gel derived ormosil matrices and polymethylmethacrylate (PMMA) polymer hosts, establishing DMHD-based erbium complexes as viable active materials for erbium-doped waveguide amplifiers (EDWAs) and planar optical amplifiers in integrated photonic circuits [1].

Metal Chelation Studies Requiring Kinetically Predictable Ligand Exchange Behavior

For coordination chemistry applications where reproducible metal complex formation kinetics are critical—including analytical method development, mechanistic studies of metalloenzyme model systems, and controlled synthesis of mixed-metal frameworks—DMHD offers a distinct advantage over more labile β-diketones [1]. The 100-fold slower keto-enol isomerization kinetics of DMHD relative to ionomycin-type ligands [1] provide a kinetically stable chelating environment that minimizes temporal variability during complex formation. The equilibrium enol/keto ratio of 2.84 [1] further ensures that the predominant enol tautomer (the metal-binding species) remains at a consistent, quantifiable concentration throughout the reaction course, enabling precise stoichiometric control in multi-component coordination systems.

Molecular Electronics Research: β-Diketone-Based Molecular Switch Prototype

Theoretical investigations using DFT-NEGF methodology have identified 2,6-dimethyl-3,5-heptanedione as a viable β-diketone molecular switch candidate [1]. The compound's conductivity can be modulated between 'on' (enol form) and 'off' (keto form) states via hydrogen transfer, with the switching behavior characterized across multiple electrode materials (Au, Ag, Pt) and adsorption geometries [1]. This property positions DMHD as a model system for fundamental studies of proton-transfer-mediated molecular conduction and as a potential building block for single-molecule electronic devices. The availability of both experimental kinetic data (keto-enol interconversion rates) and theoretical electronic structure data makes DMHD an unusually well-characterized system for molecular electronics research [1].

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